N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride
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Overview
Description
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is a chemical compound with the molecular formula C12H24Cl3N5. It is primarily used for research purposes and is known for its unique structure, which includes an azepane ring and a pyrimidine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminopyrimidine with formaldehyde and N-methylazepane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The final product is often obtained as a trihydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[(4-nitropyrimidin-2-yl)methyl]-N-methylazepan-4-amine.
Reduction: Formation of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The azepane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-aminopyrimidin-2-yl)-N-methylamine: Similar structure but lacks the azepane ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidine moiety but has a different overall structure
Uniqueness
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is unique due to its combination of an azepane ring and a pyrimidine moiety.
Properties
Molecular Formula |
C12H24Cl3N5 |
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Molecular Weight |
344.7 g/mol |
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine;trihydrochloride |
InChI |
InChI=1S/C12H21N5.3ClH/c1-17(10-3-2-6-14-7-4-10)9-12-15-8-5-11(13)16-12;;;/h5,8,10,14H,2-4,6-7,9H2,1H3,(H2,13,15,16);3*1H |
InChI Key |
DHHJHAAKLBKOER-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC=CC(=N1)N)C2CCCNCC2.Cl.Cl.Cl |
Origin of Product |
United States |
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